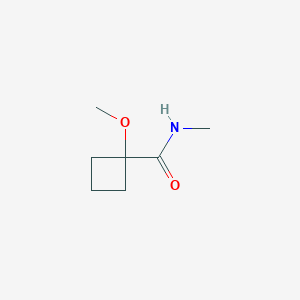![molecular formula C16H22N2O2 B7465720 N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)
N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide is a chemical compound that belongs to the class of amide compounds. It is commonly referred to as MPCCA, and it is a synthetic compound that is used in scientific research. MPCCA has been found to have potential therapeutic benefits in the treatment of various health conditions.
Mécanisme D'action
The mechanism of action of MPCCA is not fully understood. However, it is believed to work by modulating the activity of certain proteins in the brain. Specifically, MPCCA has been found to interact with the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal activity. MPCCA has also been shown to interact with the cannabinoid system, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
MPCCA has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal activity. MPCCA has also been found to reduce the levels of certain inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, MPCCA has been shown to increase the levels of certain neurotrophic factors, which can promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPCCA in lab experiments is its potential therapeutic benefits. MPCCA has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, which can be useful in the study of various health conditions. Additionally, MPCCA is a synthetic compound, which means that it can be easily synthesized and purified for use in lab experiments.
One limitation of using MPCCA in lab experiments is its complexity. The synthesis of MPCCA is a complex process that requires specialized knowledge and skills in organic chemistry. Additionally, MPCCA has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of MPCCA. One direction is the investigation of its potential therapeutic benefits in the treatment of various health conditions. Another direction is the study of its mechanism of action, which could lead to the development of new drugs that target the same pathways. Additionally, the development of new synthesis methods for MPCCA could lead to improvements in its purity and yield. Finally, the study of the long-term effects of MPCCA could provide valuable insights into its safety and efficacy.
Méthodes De Synthèse
The synthesis of MPCCA involves a series of chemical reactions. The starting material for the synthesis is 3-methylpiperidine-1-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(aminomethyl)benzoic acid to form the amide compound MPCCA. The synthesis of MPCCA is a complex process that requires specialized knowledge and skills in organic chemistry.
Applications De Recherche Scientifique
MPCCA has been used in scientific research to investigate its potential therapeutic benefits. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. MPCCA has also been shown to have potential in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. Additionally, MPCCA has been used as a tool in the study of the structure and function of proteins.
Propriétés
IUPAC Name |
N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-4-3-9-18(11-12)16(20)15-7-5-14(6-8-15)10-17-13(2)19/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFYDBYVWSKOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)
![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)

![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)

![6-chloro-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7465713.png)


